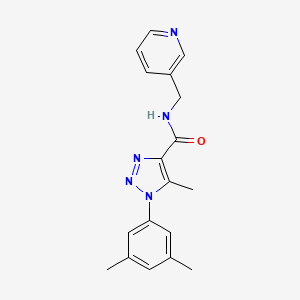
1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The compound's molecular formula is C18H19N5O with a molecular weight of 321.4 g/mol . This article explores its biological activities, particularly its anticancer and antimicrobial properties, supported by relevant research findings.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds containing the triazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound has demonstrated notable cytotoxic effects in vitro. In one study, derivatives similar to this compound exhibited IC50 values ranging from 0.43 µM to 6.06 µM against different cancer cell lines such as HCT116 and H460 .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as induction of apoptosis and cell cycle arrest. Specifically, the activation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction have been reported .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.
Key Findings:
- Inhibition of Bacterial Growth : Studies have shown that triazole-containing compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Comparative Efficacy : The antimicrobial efficacy was found to be comparable or superior to standard antibiotics in certain assays, indicating its potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. The presence of specific substituents on the triazole ring and adjacent aromatic systems can enhance potency and selectivity.
Notable Structural Features:
- Substituent Variability : Variations in the substitution pattern on the phenyl and pyridine rings can lead to significant differences in biological activity .
- Hybridization Potential : Compounds that combine triazole with other pharmacophores have shown improved efficacy against cancer cells and bacteria, suggesting that hybrid structures may be a fruitful area for future research .
Case Studies
Several case studies illustrate the promising biological activities of this compound:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-7-13(2)9-16(8-12)23-14(3)17(21-22-23)18(24)20-11-15-5-4-6-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXWVLYYVOPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














